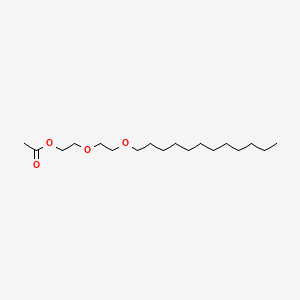

Laureth-2 acetate

Description

Properties

CAS No. |

22606-46-8 |

|---|---|

Molecular Formula |

C18H36O4 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

2-(2-dodecoxyethoxy)ethyl acetate |

InChI |

InChI=1S/C18H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-20-14-15-21-16-17-22-18(2)19/h3-17H2,1-2H3 |

InChI Key |

QXRCPJZJWJTNCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Laureth-2 acetate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laureth-2 Acetate is a synthetically derived ester that sees significant application in the cosmetics and personal care industries as an emollient and skin conditioning agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological interactions. This document synthesizes available data to present a detailed resource for researchers, scientists, and professionals involved in drug development and formulation. While specific experimental protocols for its synthesis and detailed mechanistic studies on its direct signaling pathways are not extensively documented in publicly available literature, this guide provides foundational knowledge based on its constituent parts and data from analogous compounds.

Chemical Structure and Identification

This compound is the ester of Laureth-2 and acetic acid. Laureth-2 is the polyethylene glycol ether of lauryl alcohol, containing an average of two ethylene oxide units.

-

IUPAC Name: 2-(2-dodecoxyethoxy)ethyl acetate[1]

-

CAS Number: 22606-46-8[1]

-

Molecular Formula: C₁₈H₃₆O₄[1]

-

Synonyms: PEG-2 Lauryl Ether Acetate, Polyoxyethylene (2) Lauryl Ether Acetate[2]

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. The majority of the available data is based on computational models.

| Property | Value | Source |

| Molecular Weight | 316.5 g/mol | PubChem[1] |

| Appearance | Lightweight oily liquid | Glooshi[3] |

| Solubility | Blends with both water and oil | Glooshi[3] |

| XLogP3-AA | 5.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 18 | PubChem |

| Exact Mass | 316.26135963 Da | PubChem[1] |

| Monoisotopic Mass | 316.26135963 Da | PubChem[1] |

| Topological Polar Surface Area | 44.8 Ų | PubChem[1] |

Synthesis and Manufacturing

This compound is produced through a two-step process:

-

Ethoxylation of Lauryl Alcohol: Lauryl alcohol, a fatty alcohol typically derived from coconut or palm oil, is reacted with ethylene oxide to form Laureth-2. The "2" in the name indicates an average of two ethylene oxide units per molecule of lauryl alcohol.

-

Esterification: The resulting Laureth-2 is then esterified with acetic acid to produce this compound.[3]

Analytical Methods

Standard analytical techniques would be employed for the characterization and quality control of this compound. While specific protocols for this molecule are not published, general methods for the analysis of nonionic surfactants and esters are applicable.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the compound and any volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups, particularly the ester carbonyl group.

Biological Activity and Mechanism of Action

This compound's primary function in cosmetic formulations is as a skin conditioning agent and emollient .[1][5] These effects are generally attributed to its ability to remain on the skin's surface or penetrate the upper layers of the stratum corneum, where it can help to maintain a smooth, soft, and pliable appearance.

The precise molecular signaling pathways through which this compound exerts its effects are not well-documented. However, its mechanism can be inferred from its chemical nature:

-

Occlusion: Like many emollients, it can form a thin, non-greasy film on the skin that helps to reduce transepidermal water loss (TEWL), thus keeping the skin hydrated.

-

Stratum Corneum Plasticization: By integrating into the lipid matrix of the stratum corneum, it can increase the flexibility and softness of the skin.

Given its structure, it is unlikely to directly interact with specific cellular receptors in the same way a pharmacologically active drug would. Its effects are more likely to be biophysical in nature.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not widely published. However, for researchers wishing to investigate its properties, the following general methodologies would be appropriate.

In Vitro Skin Model for Efficacy Testing

To evaluate the emollient and skin barrier enhancement properties of Lauret-2 Acetate, an in vitro reconstructed human epidermal model can be utilized.

Objective: To assess the effect of this compound on skin barrier function and hydration.

Methodology:

-

Model: Reconstructed human epidermal tissues (e.g., EpiDerm™, SkinEthic™ RHE).

-

Treatment: A formulation containing a known concentration of this compound is topically applied to the tissue surface. A vehicle control (the formulation without this compound) and a negative control (untreated or saline-treated tissue) should be used.

-

Incubation: Tissues are incubated for a specified period (e.g., 24-48 hours) under controlled conditions (37°C, 5% CO₂).

-

Endpoints:

-

Transepidermal Water Loss (TEWL): Measured to assess the integrity of the skin barrier. A decrease in TEWL in the treated group compared to the control would indicate an improvement in barrier function.

-

Tissue Viability Assay: (e.g., MTT assay) to ensure the test material is not cytotoxic at the tested concentration.

-

Gene Expression Analysis (qPCR): To investigate the effect on markers related to skin hydration and barrier function, such as Aquaporin 3 (AQP3), Filaggrin (FLG), and Loricrin (LOR).

-

Lipid Analysis (e.g., HPTLC or LC-MS): To determine if the treatment alters the lipid profile of the stratum corneum.

-

Logical Workflow for Formulation Development

The following diagram illustrates a logical workflow for the development and testing of a cosmetic formulation containing this compound.

Caption: A logical workflow for the development of a cosmetic formulation.

Safety and Toxicology

This compound has been assessed for safety in cosmetic use. The primary concerns are related to potential irritation, especially in individuals with sensitive skin, and the potential for contamination with 1,4-dioxane, a byproduct of ethoxylation.[2][6] Reputable manufacturers will have purification processes in place to minimize or eliminate the presence of 1,4-dioxane.[6]

Conclusion

This compound is a well-established cosmetic ingredient valued for its emollient and skin-conditioning properties. While its physicochemical characteristics are reasonably well-defined through computational methods, there is a notable lack of publicly available, detailed experimental data regarding its synthesis, analytical characterization, and specific molecular mechanisms of action on the skin. The information provided in this guide, based on its chemical nature and data from related compounds, serves as a solid foundation for professionals in the field. Further research into its specific biological interactions at the cellular and molecular level would be beneficial for a more complete understanding of this widely used cosmetic ingredient.

References

An In-depth Technical Guide to the Synthesis and Purification of Laureth-2 Acetate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and purification of Laureth-2 acetate, a polyoxyethylene ether ester with applications in the cosmetic and pharmaceutical industries. Due to the limited availability of a specific, published protocol for this compound, this guide presents a generalized yet detailed experimental approach based on established principles of organic synthesis and purification of related compounds.

Introduction

This compound is the ester of Laureth-2 and acetic acid. Laureth-2 is a polyoxyethylene ether of lauryl alcohol, where the number "2" signifies an average of two repeating ethylene oxide units. This structure imparts both hydrophilic (from the ethylene oxide chain) and lipophilic (from the lauryl chain) properties, making it a useful surfactant and emulsifying agent. The addition of the acetate group modifies its physicochemical properties, enhancing its utility in various formulations.

Synthesis of this compound

The synthesis of this compound is a two-step process:

-

Ethoxylation of Lauryl Alcohol: Production of the Laureth-2 intermediate.

-

Esterification of Laureth-2: Acetylation of Laureth-2 to yield the final product.

Step 1: Synthesis of Laureth-2 (Ethoxylation of Lauryl Alcohol)

The industrial production of Laureth-2 involves the reaction of lauryl alcohol with ethylene oxide in the presence of a catalyst. This reaction is typically performed under elevated temperature and pressure.

Reaction:

Generalized Experimental Protocol:

-

A suitable reaction vessel is charged with lauryl alcohol and a catalytic amount of a base, such as potassium hydroxide (KOH).

-

The reactor is purged with an inert gas (e.g., nitrogen) and heated to the reaction temperature, typically in the range of 120-180°C.

-

Ethylene oxide is then introduced into the reactor under controlled pressure.

-

The reaction is monitored until the desired degree of ethoxylation is achieved. This can be determined by measuring the hydroxyl value of the reaction mixture.

-

Upon completion, the catalyst is neutralized, and the crude Laureth-2 is obtained.

Step 2: Synthesis of this compound (Esterification of Laureth-2)

The esterification of Laureth-2 with an acetylating agent, such as acetic anhydride or acetyl chloride, yields this compound. The use of acetic anhydride is often preferred due to its lower corrosivity and the formation of acetic acid as a byproduct, which can be more easily removed than the hydrochloric acid generated from acetyl chloride.

Reaction (using Acetic Anhydride):

Detailed Experimental Protocol:

-

In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with Laureth-2 and a suitable solvent, such as toluene or dichloromethane.

-

An excess of acetic anhydride (typically 1.5 to 2 equivalents) is added dropwise to the stirred solution.

-

A catalytic amount of a mild acid or base, or a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), can be added to accelerate the reaction. For a catalyst-free approach, the reaction can be conducted at an elevated temperature (e.g., 60-80°C).

-

The reaction mixture is heated to the desired temperature and stirred for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the -OH band).

-

After the reaction is complete, the mixture is cooled to room temperature.

Purification of this compound

Purification is crucial to remove unreacted starting materials, catalyst, and byproducts. A multi-step purification process is generally employed.

Detailed Purification Protocol:

-

Washing: The reaction mixture is transferred to a separatory funnel and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize and remove acetic acid) and brine (to remove any remaining water-soluble impurities). The organic layer is then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Column Chromatography (Optional): For obtaining high-purity this compound, flash column chromatography can be performed. A silica gel stationary phase is typically used, with a gradient elution system of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate). The fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Final Product Characterization: The purified this compound is obtained as a clear, oily liquid. Its identity and purity can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Data Presentation

The following table summarizes hypothetical but realistic quantitative data for the synthesis of this compound based on the generalized protocol.

| Parameter | Value |

| Synthesis of Laureth-2 | |

| Molar Ratio (Lauryl Alcohol:Ethylene Oxide) | 1 : 2.2 |

| Catalyst | Potassium Hydroxide |

| Reaction Temperature | 150 °C |

| Reaction Time | 4 hours |

| Yield of Laureth-2 | > 95% |

| Purity of Laureth-2 (by GC) | > 98% |

| Synthesis of this compound | |

| Molar Ratio (Laureth-2:Acetic Anhydride) | 1 : 1.5 |

| Catalyst | 4-DMAP (0.1 eq) |

| Reaction Temperature | 60 °C |

| Reaction Time | 4 hours |

| Yield of Crude this compound | ~90% |

| Yield of Purified this compound | 75-85% |

| Purity of Final Product (by HPLC) | > 99% |

Mandatory Visualizations

Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Purification Process

Caption: Step-by-step purification process for this compound.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed by the following analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show the appearance of a strong ester carbonyl (C=O) stretching band around 1740 cm⁻¹ and the disappearance of the broad hydroxyl (-OH) stretching band from the starting Laureth-2.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show a characteristic singlet for the acetyl methyl protons at approximately 2.1 ppm. The protons of the ethylene oxide units will appear as a complex multiplet in the region of 3.5-3.7 ppm.

-

¹³C NMR: The spectrum will show a peak for the ester carbonyl carbon around 171 ppm and a peak for the acetyl methyl carbon around 21 ppm.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can effectively separate this compound from any impurities.

Safety and Handling

-

Laureth-2: May cause serious eye damage and is very toxic to aquatic life.[1][2]

-

Acetic Anhydride: Corrosive, flammable, and causes severe skin burns and eye damage.

-

This compound: While specific safety data is limited, it is prudent to handle it with the same precautions as its precursors. It is expected to be an irritant to the eyes and skin.

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

All manipulations should be performed in a well-ventilated fume hood.

Disposal:

-

Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide outlines a comprehensive, albeit generalized, approach to the synthesis and purification of this compound. The provided experimental protocols, data tables, and diagrams offer a solid foundation for researchers and professionals in the field. It is important to reiterate that due to the scarcity of specific literature, the presented methodologies are based on established chemical principles for analogous compounds and may require optimization for specific laboratory conditions and desired product specifications. Adherence to strict safety protocols is paramount throughout the entire process.

References

Laureth-2 acetate molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laureth-2 acetate is a chemical compound primarily utilized in the cosmetics industry as an emollient and skin conditioning agent. This technical guide provides a summary of its known chemical and physical properties. It is important to note that while the molecular formula and weight are well-established, there is a significant lack of in-depth scientific literature pertaining to its biological activity, mechanism of action, and specific experimental protocols relevant to drug development and life sciences research. The majority of available data relates to its application in personal care products.

Chemical and Physical Properties

This compound is the ester of Laureth-2 and acetic acid. Laureth-2 itself is a polyoxyethylene ether of lauryl alcohol. The number '2' in Laureth-2 refers to the average number of repeating ethylene oxide units in the molecule.

| Property | Value | Source |

| Molecular Formula | C18H36O4 | [1] |

| Molecular Weight | 316.48 g/mol | [1] |

| IUPAC Name | 2-(2-dodecyloxyethoxy)ethyl acetate | |

| Synonyms | PEG-2 Lauryl Ether Acetate, Polyoxyethylene (2) Lauryl Ether Acetate | |

| CAS Number | 9002-92-0 (for Laureth) | |

| Appearance | Oily liquid |

Synthesis and Manufacturing

A general method for the synthesis of lauryl alcohol polyoxyethylene ether acetates involves the esterification of lauryl alcohol polyoxyethylene ether with acetyl chloride. One patented method describes this reaction occurring under microwave radiation without a solvent. The process involves reacting lauryl alcohol polyoxyethylene ether with acetyl chloride, followed by extraction with a solvent like chloroform, washing with a sodium carbonate solution, and drying to obtain the final product.

Applications

The primary application of this compound is in the cosmetics and personal care industry.[2] It functions as:

-

Emollient: Helps to soften and smooth the skin.

-

Skin Conditioning Agent: Improves the appearance of the skin.

Its parent compound, Laureth-2, is used as a surfactant, emulsifier, and thickening agent in various cosmetic formulations.[3][4]

Biological Activity and Toxicology

There is a significant lack of data on the specific biological activity and mechanism of action of this compound. Research in this area appears to be limited.

Toxicological data for this compound is not extensively available. However, information on related polyoxyethylene ether surfactants can provide some insights. Studies on compounds like sodium lauryl ether sulfate and polyoxyethylene lauryl ether have shown potential for:

-

Skin and Eye Irritation: Surfactants, in general, can cause irritation depending on their concentration and the duration of exposure.

-

Aquatic Toxicity: Many surfactants are known to be toxic to aquatic life.[5]

One study on the cellular toxicity of various surfactants found that polyoxyethylene lauryl ether could damage cell membranes, disrupt metabolic activity, and decrease mitochondrial activity.[6] It is crucial to note that these findings are for the parent laureth compound and not the acetate ester, and further research is needed to determine the specific toxicological profile of this compound.

Experimental Protocols

Detailed experimental protocols for the use of this compound in a research or drug development context are not available in the public domain. The available information is primarily related to its formulation in cosmetic products.

Signaling Pathways and Mechanisms of Action

There is no information available in scientific literature regarding any signaling pathways or specific biological mechanisms of action associated with this compound. Its function in cosmetics is based on its physicochemical properties as an emollient and skin conditioner rather than a biologically active agent.

Logical Relationship Diagram

Due to the lack of information on signaling pathways or complex experimental workflows, a diagram illustrating the general role of a surfactant-related compound like this compound in an emulsion is provided below.

Conclusion

This compound is a well-defined chemical compound with established physical properties and a primary role in the cosmetics industry. However, for the audience of researchers, scientists, and drug development professionals, it is critical to understand that there is a significant gap in the scientific literature regarding its biological effects, mechanism of action, and potential applications beyond cosmetology. Further research would be necessary to explore any potential bioactivity or relevance in a pharmaceutical or life sciences context.

References

- 1. nonionic surfactants polyoxyethylene: Topics by Science.gov [science.gov]

- 2. specialchem.com [specialchem.com]

- 3. specialchem.com [specialchem.com]

- 4. Laureth-2 - PCC Group Product Portal [products.pcc.eu]

- 5. interchimie.fr [interchimie.fr]

- 6. Cellular toxicity of surfactants used as herbicide additives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis of Laureth-2 acetate (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure of Laureth-2 Acetate

This compound, with the IUPAC name 2-(2-dodecoxyethoxy)ethyl acetate, is an ester of Laureth-2 and acetic acid. Its structure consists of a C12 alkyl chain (dodecyl) linked through a diethylene glycol moiety to an acetate group. This structure dictates the expected spectroscopic behavior of the molecule.

Chemical Structure: CH₃(CH₂)₁₁O(CH₂CH₂O)₂C(O)CH₃

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for Lauret-2 acetate based on the typical spectroscopic values for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.22 | t | 2H | -OCH₂ C(O)CH₃ |

| ~3.68 | t | 2H | -OCH₂CH₂ OC(O)CH₃ |

| ~3.65 | m | 4H | -(CH₂)₁₀CH₂OCH₂CH₂ OCH₂- |

| ~3.45 | t | 2H | -(CH₂)₁₀CH₂ O- |

| ~2.05 | s | 3H | -C(O)CH₃ |

| ~1.58 | p | 2H | -(CH₂)₉CH₂ CH₂O- |

| ~1.26 | br s | 18H | -CH₃(CH₂)₉CH₂CH₂O- |

| ~0.88 | t | 3H | CH₃ (CH₂)₁₁- |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~171.0 | C =O |

| ~71.5 | -(CH₂)₁₀CH₂ O- |

| ~70.8 | -OCH₂CH₂ OCH₂- |

| ~69.2 | -OCH₂ CH₂OC(O)CH₃ |

| ~63.8 | -OCH₂CH₂ OC(O)CH₃ |

| ~31.9 | -(CH₂)₁₀CH₂ CH₂O- |

| ~29.7 | -(CH₂)₉CH₂ CH₂CH₂O- |

| ~29.6 | Interior -(CH₂ )n- |

| ~29.4 | Interior -(CH₂ )n- |

| ~26.1 | -(CH₂)₉CH₂ CH₂O- |

| ~22.7 | CH₃ CH₂- |

| ~21.0 | -C(O)CH₃ |

| ~14.1 | CH₃ (CH₂)₁₁- |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925, 2855 | Strong | C-H stretching (alkyl) |

| 1740 | Strong | C=O stretching (ester)[1] |

| 1465 | Medium | C-H bending (CH₂) |

| 1375 | Medium | C-H bending (CH₃) |

| 1240 | Strong | C-C-O stretching (acetate)[2][3] |

| 1110 | Strong | C-O-C stretching (ether) |

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization - EI)

The molecular ion (M⁺) for this compound is expected at m/z 316.5. However, for long-chain ethers and esters, the molecular ion peak may be weak or absent.[4][5] Key fragmentation patterns would include:

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| [M - 43]⁺ | [C₁₆H₃₃O₄]⁺ | Loss of acetyl radical (•COCH₃) |

| [M - 60]⁺ | [C₁₆H₃₂O₂]•⁺ | Loss of acetic acid (CH₃COOH) via rearrangement |

| 101 | [C₅H₉O₂]⁺ | Cleavage at the ether linkage: [CH₂OCH₂CH₂OC(O)CH₃]⁺ |

| 87 | [C₄H₇O₂]⁺ | [CH₂CH₂OC(O)CH₃]⁺ |

| 43 | [C₂H₃O]⁺ | Acylium ion [CH₃CO]⁺ (often a base peak for acetates) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum with the following typical parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay (d1): 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: ~16 ppm

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum with the following typical parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024 or more (depending on concentration)

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time: ~1 s

-

Spectral Width: ~240 ppm

-

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is expected to be a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared salt plates in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern to support the proposed structure.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer is suitable.

-

Data Acquisition:

-

Introduce the sample into the ion source, often via direct infusion or through a gas chromatography (GC) inlet.

-

Set the ionization energy to a standard 70 eV.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-500.

-

-

Data Analysis: Identify the molecular ion peak (if present) and major fragment ions. Propose fragmentation pathways consistent with the structure of this compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the unambiguous structural confirmation of this compound. The predicted data and detailed protocols in this guide serve as a valuable resource for researchers and scientists involved in the analysis of this compound and related ethoxylated surfactants and esters. By following these methodologies, a complete spectroscopic profile can be generated, ensuring the identity and purity of the material for research and development applications.

References

Solubility profile of Laureth-2 acetate in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Laureth-2 acetate. Due to the limited availability of specific quantitative data in public literature, this guide synthesizes qualitative information, data from its parent compound, Laureth-2, and general principles of surfactant solubility to present a representative profile. It also includes a detailed experimental protocol for determining the solubility of this compound and a logical workflow for a solubility study.

Core Compound Information

This compound is the ester of Laureth-2 (a polyethylene glycol ether of lauryl alcohol) and acetic acid. It functions as an emollient and skin-conditioning agent in various cosmetic and pharmaceutical formulations. Understanding its solubility is crucial for formulation development, ensuring product stability, and optimizing performance.

Solubility Data

Direct quantitative solubility data for this compound is not widely available. However, based on its chemical structure and information on related compounds, a qualitative and estimated solubility profile can be established. Laureth-2, the parent alcohol of this compound, is reported to be poorly soluble in water, with values at 25°C ranging from 7 to 63 mg/L. It is, however, more soluble in lower aliphatic alcohols like methanol and ethanol[1][2][3][4].

Given that this compound is an ester, its polarity is lower than its parent alcohol. This suggests that its solubility in water is likely to be even lower than that of Laureth-2. Conversely, its solubility in non-polar, organic solvents is expected to be higher. One source explicitly states that this compound is generally insoluble in polar solvents like water and ethanol but soluble in oils such as castor oil, volatile silicone, and mineral oil.

The following table summarizes the expected solubility profile of this compound in a range of common solvents.

| Solvent Category | Solvent Example | Expected Solubility of this compound | Notes |

| Polar Protic | Water | Very Low / Insoluble | As a non-ionic surfactant with a low degree of ethoxylation and an acetate cap, it is expected to have minimal interaction with water's hydrogen bond network. |

| Ethanol | Low | While its parent compound, Laureth-2, has some solubility in ethanol, the acetate ester may exhibit reduced solubility due to decreased hydrogen bonding capability. | |

| Isopropanol | Moderate | Expected to be a better solvent than ethanol due to its slightly lower polarity. | |

| Polar Aprotic | Acetone | Soluble | The ketone group in acetone can interact with the ester and ether linkages of this compound. |

| Tetrahydrofuran (THF) | Soluble | A good solvent for many ethers and esters. | |

| Non-Polar | Hexane | Soluble | The long alkyl chain of this compound should allow for good solubility in non-polar aliphatic hydrocarbons. |

| Toluene | Soluble | The aromatic nature of toluene can interact with the non-polar aspects of the molecule. | |

| Oils & Emollients | Mineral Oil | Soluble | Consistent with its use as an emollient and its lipophilic nature. |

| Castor Oil | Soluble | The ester and hydroxyl groups in castor oil can interact favorably with this compound. | |

| Silicone Oil (e.g., Dimethicone) | Soluble | Expected to be soluble in common cosmetic oils. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various solvents. This protocol is based on standard laboratory practices for solubility assessment of non-ionic surfactants.

Objective: To quantitatively determine the solubility of this compound in a range of solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound (of known purity)

-

A selection of analytical grade solvents (as listed in the table above)

-

Scintillation vials or sealed test tubes

-

Calibrated analytical balance

-

Magnetic stirrer and stir bars or a vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS) or a Gas Chromatography (GC) system, depending on the volatility and chromophores of this compound.

-

Syringe filters (0.45 µm, compatible with the solvents used)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The excess is to ensure that a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled environment (e.g., a water bath at 25°C) and agitate them using a magnetic stirrer or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved this compound to settle.

-

For solvents where settling is slow, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a micropipette.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining undissolved particles.

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the solubility in grams of this compound per 100 mL of solvent ( g/100 mL) or as a weight/weight percentage (% w/w).

-

Report the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the described solubility determination protocol.

Caption: Workflow for the experimental determination of this compound solubility.

References

Thermal properties of Laureth-2 acetate (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available data on the thermal properties of Laureth-2 acetate, specifically its melting and boiling points. Due to a notable lack of direct experimental data for this compound in publicly accessible literature, this document also includes information on the closely related precursor, Laureth-2, to provide a foundational understanding. This guide is intended to support research, development, and formulation activities where the thermal behavior of this excipient is a critical parameter.

Executive Summary

This compound is a cosmetic ingredient valued for its emollient and skin-conditioning properties.[1][2] A thorough review of scientific databases and chemical supplier information reveals a significant gap in the documented thermal properties, such as melting and boiling points, for this compound itself. However, data for the parent compound, Laureth-2, is available and can serve as a preliminary reference point for formulators and researchers. This guide summarizes the available data and outlines general experimental methodologies for determining such thermal characteristics.

Thermal Properties Data

| Compound | Melting Point (°C) | Boiling Point (°C) |

| This compound | Data not available | Data not available |

| Laureth-2 | 10[3] (solidifies close to 0[4][5]) | 371.14 (at 760 mmHg)[3] |

Conceptual Experimental Protocol: Determination of Thermal Properties

While specific experimental protocols for this compound were not found, standard methodologies for determining the melting and boiling points of chemical compounds are well-established. The following outlines a general approach that can be adapted for the characterization of this compound.

Melting Point Determination (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate method for determining the melting point and other thermal transitions of a substance.

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the onset temperature of the endothermic peak corresponding to the solid-to-liquid phase transition.

-

Apparatus: A differential scanning calorimeter equipped with a cooling system.

-

Procedure:

-

A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 5-10 °C/min) over a temperature range expected to encompass the melting point.

-

The heat flow to the sample is monitored and plotted against temperature. The peak of the endotherm is taken as the melting point.

-

Boiling Point Determination (Ebulliometry)

Ebulliometry is a standard technique for precisely measuring the boiling point of a liquid at a controlled pressure.

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: An ebulliometer, which consists of a boiling flask, a condenser, and a calibrated temperature probe.

-

Procedure:

-

The sample of this compound is placed in the boiling flask.

-

The apparatus is assembled, and the pressure is equilibrated to the desired level (typically atmospheric pressure).

-

The sample is heated gently until it begins to boil.

-

The temperature of the vapor-liquid equilibrium is recorded as the boiling point. For accuracy, corrections for atmospheric pressure variations may be necessary.

-

Logical Relationship Diagram

The following diagram illustrates the chemical relationship between Lauryl Alcohol, its ethoxylation to form Laureth-2, and the subsequent esterification to produce this compound.

Conclusion

The thermal properties of this compound, specifically its melting and boiling points, are not well-documented in publicly available scientific literature. Researchers and formulators should rely on the data for the parent compound, Laureth-2, as a preliminary estimate. For precise formulation and process development, it is imperative to determine these properties experimentally using standard techniques such as Differential Scanning Calorimetry and ebulliometry. The provided conceptual protocols and logical relationship diagram offer a starting point for the characterization and understanding of this compound.

References

An In-depth Technical Guide to the Critical Micelle Concentration of Laureth-2 Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Laureth-2 acetate, a nonionic surfactant of interest in various scientific and industrial applications, including cosmetics and potentially drug delivery. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide synthesizes information on the fundamental principles of micellization, detailed experimental protocols for CMC determination of analogous nonionic surfactants, and contextual data for closely related compounds.

Introduction to this compound and its Critical Micelle Concentration

This compound is a polyethylene glycol ether of lauryl alcohol that has been acetylated. Structurally, it is an amphiphilic molecule with a hydrophobic lauryl tail and a hydrophilic head composed of two ethoxylate units and an acetate group. This amphiphilicity drives its surface-active properties and the formation of micelles in aqueous solutions.

The critical micelle concentration (CMC) is a fundamental parameter of any surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles.[1][2] Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration.[1][2] Above the CMC, the surface becomes saturated with monomers, and any additional surfactant molecules form micelles, leading to a plateau or a much smaller change in surface tension.[1][2] The CMC is a critical parameter for formulators as it dictates the concentration at which properties like solubilization, emulsification, and detergency are maximized.

Quantitative Data for Related Nonionic Surfactants

To provide a quantitative context, the following table summarizes the CMC values for a series of C12-C14 fatty alcohol ethoxylates, which are structurally similar to the parent alcohol of this compound. The degree of ethoxylation significantly influences the CMC.

| Surfactant (C12-C14 Fatty Alcohol Ethoxylate) | Average Degree of Ethoxylation (EO units) | Critical Micelle Concentration (mg/L) |

| MARLIPAL 24/20 | 2 | ~2 |

| MARLIPAL 24/30 | 3 | ~4 |

| MARLIPAL 24/40 | 4 | ~6 |

| MARLIPAL 24/70 | 7 | ~10 |

| MARLIPAL 24/90 | 9 | ~15 |

Data adapted from publicly available technical datasheets for the MARLIPAL 24 series of surfactants.

Based on this data, it is reasonable to hypothesize that the CMC of Laureth-2 (the unacetylated precursor) would be in the low mg/L range. The addition of the acetate group would slightly increase the hydrophilicity of the head group, which could lead to a modest increase in the CMC compared to its non-acetylated counterpart.

Experimental Protocols for CMC Determination

The CMC of nonionic surfactants like this compound can be determined using various techniques that monitor a physical property of the solution as a function of surfactant concentration. The CMC is identified as the concentration at which a distinct change in the slope of the plotted data occurs.

This is a classic and widely used method for CMC determination.[3]

Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface tension remains relatively constant as the newly added surfactant molecules form micelles rather than migrating to the surface.[4]

Detailed Protocol:

-

Preparation of Surfactant Solutions: A series of aqueous solutions of this compound with varying concentrations are prepared using deionized water. The concentration range should span the expected CMC.

-

Instrumentation: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is used to measure the surface tension of each solution.[5]

-

Measurement: For each concentration, the surface tension is measured at a constant temperature. It is crucial to allow the solution to equilibrate to ensure that the surfactant molecules have diffused to the surface.

-

Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting plot will show two linear regions. The CMC is determined from the intersection of the regression lines drawn through these two regions.[3][4]

This method utilizes a fluorescent probe that exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments.[6][7]

Principle: A hydrophobic fluorescent probe, such as pyrene, has a low fluorescence intensity in a polar aqueous environment. When micelles form, the probe partitions into the hydrophobic core of the micelles, leading to a significant increase in its fluorescence quantum yield and a change in the fine structure of its emission spectrum.[6]

Detailed Protocol:

-

Probe and Surfactant Preparation: A stock solution of pyrene in a suitable organic solvent (e.g., acetone) is prepared. A series of this compound solutions in deionized water, bracketing the expected CMC, are also prepared.

-

Sample Preparation: A small aliquot of the pyrene stock solution is added to each of the surfactant solutions. The concentration of the organic solvent should be kept to a minimum to avoid influencing the micellization process. The solutions are then allowed to equilibrate.

-

Fluorescence Measurement: The fluorescence emission spectra of pyrene in each surfactant solution are recorded using a spectrofluorometer. The excitation wavelength is typically set around 334 nm. The intensities of the first and third vibronic peaks (I1 at ~373 nm and I3 at ~384 nm) in the pyrene emission spectrum are monitored.

-

Data Analysis: The ratio of the intensities of the first and third vibronic peaks (I1/I3) is plotted against the logarithm of the surfactant concentration. The I1/I3 ratio is sensitive to the polarity of the microenvironment of the pyrene. A sharp decrease in this ratio indicates the partitioning of pyrene into the non-polar micellar core. The CMC is determined from the inflection point of this sigmoidal plot.[1]

Visualizations

The following diagram illustrates the self-assembly of this compound molecules in an aqueous solution leading to the formation of a micelle.

Caption: Self-assembly of surfactant monomers into a micelle.

This diagram outlines the key steps in determining the CMC using the surface tension method.

Caption: Workflow for CMC determination via surface tension.

This compound, as a nonionic surfactant, has the potential for use in drug delivery systems to encapsulate hydrophobic drugs within the core of its micelles, thereby enhancing their solubility and bioavailability.

Caption: Micellar encapsulation for enhanced drug delivery.

Conclusion

The critical micelle concentration is a pivotal characteristic of this compound, defining its behavior and efficacy as a surfactant. While direct experimental determination of its CMC is not widely published, this guide provides the theoretical framework, detailed experimental protocols, and comparative data necessary for researchers and drug development professionals to investigate and utilize this compound effectively. The provided methodologies for surface tension and fluorescence spectroscopy offer robust approaches to empirically determine the CMC of Lauret-2 acetate and similar nonionic surfactants. The visualization of its role in potential drug delivery applications underscores the importance of understanding its micellization properties. Further empirical studies are warranted to establish a definitive CMC value for this compound and to fully explore its potential in various scientific and therapeutic applications.

References

- 1. agilent.com [agilent.com]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]

- 5. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Surface Tension Properties of Laureth-2 Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Laureth-2 Acetate and Surface Tension

This compound is the polyethylene glycol ether of lauryl alcohol that has been acetylated, with an average of two ethylene oxide units. Its chemical structure, featuring a hydrophobic lauryl tail and a hydrophilic ethoxy-acetate headgroup, imparts surface-active properties. These properties are crucial in various applications, including pharmaceutical formulations, where it can act as an emulsifier, solubilizer, and wetting agent.

Surface tension is a fundamental property of liquids, representing the energy required to increase the surface area of a liquid by a unit amount. For surfactant solutions, surface tension is a key indicator of their efficacy. As the concentration of a surfactant increases, it adsorbs at the air-water interface, reducing the surface tension until it reaches a plateau. This point of saturation is known as the critical micelle concentration (CMC), where the surfactant molecules begin to self-assemble into micelles in the bulk solution.[1]

Quantitative Surface Tension Properties (Proxy Data)

Due to the lack of specific data for this compound, this section presents data for fatty alcohol ethoxylates (FAEs) with varying alkyl chain lengths and degrees of ethoxylation. This compound is derived from a C12-C14 alcohol with two ethylene oxide units, making the data for FAE-C10E3 and FAE-C12-14E11 particularly relevant as proxies.

Table 1: Critical Micelle Concentration (CMC) and Surface Tension at CMC (γ_CMC) of Fatty Alcohol Ethoxylates at Various Temperatures.

| Surfactant | Temperature (°C) | CMC (mM) | γ_CMC (mN/m) |

| FAE-C10E3 | 25 | 0.6589 | 46.6 |

| 40 | 0.5873 | 44.5 | |

| 60 | 0.4930 | 41.7 | |

| FAE-C10E6 | 25 | 0.8446 | 44.7 |

| 40 | 0.6978 | 42.4 | |

| 60 | 0.5333 | 39.8 | |

| FAE-C12-14E11 | 25 | 0.0409 | 38.7 |

| 40 | 0.0379 | 38.2 | |

| 60 | 0.0330 | 38.1 | |

| FAE-C16-18E11 | 25 | 0.0064 | 36.2 |

| 40 | 0.0041 | 36.7 | |

| 60 | 0.0024 | 37.9 |

Data adapted from a study on the surface and thermodynamic properties of commercial fatty-alcohol ethoxylate surfactants.

Experimental Protocol: Determination of Surface Tension and CMC by the Wilhelmy Plate Method

The Wilhelmy plate method is a widely used and accurate technique for measuring the static surface tension of liquids. It involves measuring the force exerted on a thin plate, typically made of platinum, as it is brought into contact with the liquid surface.

Materials and Equipment

-

Tensiometer equipped with a microbalance

-

Wilhelmy plate (platinum)

-

Glass or plastic vessel for the sample solution

-

Magnetic stirrer and stir bar

-

Micropipettes

-

High-purity water (e.g., Milli-Q)

-

This compound (or the surfactant of interest)

-

Acetone and ethanol for cleaning

-

Bunsen burner or alcohol lamp for flame-annealing the plate

Procedure

-

Preparation of Surfactant Solutions:

-

Prepare a stock solution of the surfactant in high-purity water at a concentration significantly above the expected CMC.

-

Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

-

-

Cleaning the Wilhelmy Plate:

-

Rinse the platinum plate with high-purity water.

-

Clean the plate by immersing it in acetone, followed by ethanol.

-

Rinse thoroughly with high-purity water.

-

Flame-anneal the plate to a red glow using a Bunsen burner or alcohol lamp to remove any organic contaminants. Allow the plate to cool to room temperature.

-

-

Tensiometer Setup and Calibration:

-

Suspend the cleaned Wilhelmy plate from the microbalance of the tensiometer.

-

Place the vessel containing the lowest concentration surfactant solution on the sample stage.

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water with a known surface tension (approximately 72 mN/m at 25°C).

-

-

Surface Tension Measurement:

-

Raise the sample stage until the liquid surface just touches the bottom edge of the Wilhelmy plate.

-

The liquid will form a meniscus and pull the plate downwards due to surface tension.

-

Record the force measured by the microbalance once the reading has stabilized.

-

The surface tension (γ) is calculated using the Wilhelmy equation:

-

γ = F / (L * cosθ)

-

Where F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle between the liquid and the plate. For a properly cleaned platinum plate and aqueous solutions, the contact angle is typically assumed to be 0°, so cosθ = 1.

-

-

-

CMC Determination:

-

Measure the surface tension for each of the prepared surfactant solutions, starting from the lowest to the highest concentration.

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting graph will show a region of decreasing surface tension followed by a plateau. The CMC is the concentration at the intersection of the two linear portions of this curve.[1]

-

Visualizations

Surfactant Concentration vs. Surface Tension

The following diagram illustrates the typical relationship between the concentration of a surfactant in solution and the resulting surface tension. Initially, as surfactant is added, the surface tension decreases significantly. Once the critical micelle concentration (CMC) is reached, the surface becomes saturated with surfactant molecules, and any additional surfactant forms micelles in the bulk solution, leading to a plateau in the surface tension.

Caption: Relationship between surfactant concentration and surface tension.

Experimental Workflow for Surface Tension Measurement

The diagram below outlines the key steps involved in the experimental determination of surface tension using the Wilhelmy plate method.

Caption: Experimental workflow for surface tension measurement.

References

CAS number and IUPAC name for Laureth-2 acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureth-2 acetate is the ester of Laureth-2 and acetic acid. It functions as an emollient and skin-conditioning agent in a variety of cosmetic and personal care products[1][2]. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and representative experimental protocols for its synthesis and analysis.

Chemical Identification

-

IUPAC Name: 2-(2-dodecoxyethoxy)ethyl acetate[3]

-

CAS Number: 22606-46-8[3]

-

Synonyms: Estalan 42, PEG-2 Lauryl Ether Acetate, Polyoxyethylene (2) Lauryl Ether Acetate[3][4]

Physicochemical Properties

Quantitative data for this compound is primarily based on computed values. For comparative purposes, experimental data for the related compound Laureth-2 is also provided.

| Property | This compound (Computed) | Laureth-2 (Experimental) |

| Molecular Formula | C18H36O4[3] | C16H34O3 |

| Molecular Weight | 316.5 g/mol [3] | approx. 280 g/mol [5] |

| Appearance | - | Clear to cloudy liquid[5] |

| Odor | - | Weak, characteristic[5] |

| Solubility in Water | - | Poorly soluble[5] |

| Density | - | approx. 0.905 g/mL at 20°C[5] |

| Solidification Point | - | approx. 0°C[5] |

| Hydrophilic-Lipophilic Balance (HLB) | - | 6.2[5] |

Experimental Protocols

Representative Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound from Laureth-2 and acetic acid using an acid catalyst.

Materials:

-

Laureth-2 (1 equivalent)

-

Glacial Acetic Acid (1.2 equivalents)

-

Sulfuric Acid (catalytic amount, e.g., 2-3 drops)[6]

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Organic solvents for purification (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for purification (e.g., chromatography column)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add Laureth-2, glacial acetic acid, and a stir bar.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture[6].

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as it is formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (Laureth-2) is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound to confirm its identity and purity.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Capillary column suitable for the analysis of esters (e.g., a polar column)[7]

-

Helium (carrier gas)

Sample Preparation:

-

Dissolve a small amount of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

GC-MS Parameters (Representative):

-

Injector Temperature: 250°C

-

Carrier Gas Flow Rate: 1 mL/min (Helium)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp: 10°C/min to 300°C

-

Hold at 300°C for 10 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Mass Range: m/z 40-550

Data Analysis:

-

The retention time of the peak corresponding to this compound can be used for identification.

-

The mass spectrum of the peak should be compared with a reference spectrum or analyzed for characteristic fragment ions to confirm the structure of this compound. The purity can be estimated from the relative peak area in the chromatogram.

Diagrams

Caption: Synthesis and Purification Workflow for this compound.

References

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. specialchem.com [specialchem.com]

- 3. This compound | C18H36O4 | CID 11255559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ewg.org [ewg.org]

- 5. Laureth-2 - PCC Group Product Portal [products.pcc.eu]

- 6. m.youtube.com [m.youtube.com]

- 7. A gas chromatographic method for determination of acetate levels in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Laureth-2 Acetate as a Non-ionic Surfactant in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureth-2 acetate, the ester of Laureth-2 and acetic acid, is a non-ionic surfactant with applications primarily in the cosmetics and personal care industries as an emollient and skin-conditioning agent.[1][2] While its direct application in pharmaceutical research is not extensively documented in publicly available literature, its chemical properties suggest its potential as an emulsifier and stabilizer in various drug delivery systems. Non-ionic surfactants are widely utilized in pharmaceutical formulations to enhance the solubility of poorly water-soluble drugs, stabilize emulsions and nanoemulsions, and improve the wetting of hydrophobic compounds.[3] This document provides an overview of the potential research applications of this compound, drawing parallels from the broader class of non-ionic surfactants and related Laureth compounds.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its effective application in research. The following table summarizes key properties, with some data derived from its base molecule, Laureth-2, due to the limited availability of specific data for the acetate form.

| Property | Value / Description | Reference |

| Chemical Name | 2-(2-dodecoxyethoxy)ethyl acetate | [1] |

| Molecular Formula | C18H36O4 | [1] |

| Molecular Weight | 316.48 g/mol | [1] |

| Appearance | Expected to be a clear to slightly cloudy liquid. | Inferred from Laureth-2 |

| Solubility | Poorly soluble in water, forming cloudy solutions. Soluble in low aliphatic alcohols. | Inferred from Laureth-2[4] |

| HLB Value (for Laureth-2) | 6.2 | [4] |

| Primary Function | Emulsifying Agent, Surfactant | [5] |

Research Applications

Based on its properties as a non-ionic surfactant, this compound can be explored in the following research areas:

Formulation of Nanoemulsions for Drug Delivery

Nanoemulsions are nanometer-sized droplets of one liquid dispersed in another immiscible liquid, and they offer a promising platform for the delivery of hydrophobic drugs.[6] Non-ionic surfactants like this compound can be used to stabilize these formulations.

Potential Advantages:

-

Enhanced Drug Solubility: Can encapsulate poorly water-soluble drugs within the oil phase of an oil-in-water nanoemulsion.

-

Improved Bioavailability: The small droplet size provides a large surface area for drug absorption.

-

Stability: Can prevent the coalescence of droplets, ensuring the long-term stability of the formulation.

Development of Topical and Transdermal Drug Delivery Systems

Given its use in cosmetics for skin conditioning, this compound is a candidate for topical and transdermal drug delivery systems.[2][7]

Potential Applications:

-

Creams and Lotions: Can act as an emulsifier to create stable cream and lotion formulations for topical drug application.[8]

-

Microemulsions for Enhanced Penetration: Microemulsions can enhance the permeation of drugs through the skin, and this compound could be a component of the surfactant system in such formulations.[6][9][10]

Wetting Agent for Poorly Soluble Compounds

In the development of oral solid dosage forms, wetting agents are often required to improve the dissolution of hydrophobic active pharmaceutical ingredients (APIs). This compound could potentially be investigated for this purpose.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in research. Specific parameters will need to be optimized based on the specific drug and formulation requirements.

Protocol 1: Formulation of an Oil-in-Water (O/W) Nanoemulsion

This protocol describes a high-pressure homogenization method for preparing an O/W nanoemulsion.

Materials:

-

This compound (or other non-ionic surfactant)

-

Oil phase (e.g., medium-chain triglycerides, isopropyl myristate)

-

Aqueous phase (e.g., purified water, buffer solution)

-

Active Pharmaceutical Ingredient (API) - hydrophobic

-

High-pressure homogenizer

-

Magnetic stirrer

Methodology:

-

Preparation of the Oil Phase: Dissolve the hydrophobic API in the selected oil phase at a predetermined concentration. Gentle heating may be applied if necessary to facilitate dissolution.

-

Preparation of the Aqueous Phase: Disperse this compound in the aqueous phase. The concentration of the surfactant will need to be optimized (typically ranging from 1% to 10% w/w).

-

Formation of the Pre-emulsion: While stirring the aqueous phase, slowly add the oil phase to form a coarse pre-emulsion. Continue stirring for 15-30 minutes.

-

High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer. The homogenization pressure and number of cycles will need to be optimized to achieve the desired droplet size (e.g., 500-1000 bar for 3-5 cycles).

-

Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.

Workflow Diagram:

References

- 1. This compound | C18H36O4 | CID 11255559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. specialchem.com [specialchem.com]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. specialchem.com [specialchem.com]

- 5. LAURETH-2 – Ingredient - COSMILE Europe [cosmileeurope.eu]

- 6. jsirjournal.com [jsirjournal.com]

- 7. WO2007102090A2 - Topical formulation - Google Patents [patents.google.com]

- 8. dermnetnz.org [dermnetnz.org]

- 9. pharmascigroup.us [pharmascigroup.us]

- 10. Applications of microemulsion based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Laureth-2 Acetate in Emulsion Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Laureth-2 acetate as a non-ionic surfactant in emulsion polymerization. This document includes its physicochemical properties, detailed experimental protocols for polymerization and characterization, and potential applications in drug delivery systems.

Introduction to this compound in Emulsion Polymerization

This compound is a non-ionic surfactant that can be employed as an emulsifier in emulsion polymerization processes. Its amphiphilic nature, possessing both a hydrophobic lauryl tail and a hydrophilic ethoxylated acetate headgroup, allows it to stabilize monomer droplets and growing polymer particles in an aqueous medium. In emulsion polymerization, surfactants like this compound are crucial for controlling particle nucleation, stability, and the final properties of the polymer latex.[1][2]

The use of non-ionic surfactants, either alone or in combination with anionic surfactants, can offer advantages such as improved stability to electrolytes and freeze-thaw cycles.[1] While specific data on this compound's performance in emulsion polymerization is not extensively documented in publicly available literature, its structural similarity to other well-characterized non-ionic surfactants suggests its potential utility in these systems.

Physicochemical Properties of this compound

A summary of the known and estimated physicochemical properties of this compound relevant to emulsion polymerization is presented in Table 1. Researchers should note that the HLB and CMC values are estimated and should be experimentally determined for specific applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Chemical Name | 2-(2-dodecoxyethoxy)ethyl acetate | [3] |

| Synonyms | PEG-2 Lauryl Ether Acetate | [3] |

| CAS Number | 22606-46-8 | [3] |

| Molecular Formula | C₁₈H₃₆O₄ | [3] |

| Molecular Weight | 316.48 g/mol | [3] |

| HLB Value (Estimated) | ~9-11 | Calculated based on Griffin's method[4][5] |

| Critical Micelle Concentration (CMC) | To be determined experimentally | See Protocol 2 |

Experimental Protocols

This section provides detailed protocols for utilizing this compound in emulsion polymerization and for characterizing the resulting polymer latex.

This protocol describes a general batch emulsion polymerization procedure. The concentrations of monomer, initiator, and surfactant may need to be optimized for specific applications.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

This compound

-

Potassium persulfate (KPS)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

Equipment:

-

Jacketed glass reactor with a condenser, nitrogen inlet, and mechanical stirrer

-

Heating mantle or water bath

-

Syringes or pumps for material addition

Procedure:

-

Reactor Setup: Assemble the reactor system and ensure it is clean and dry.

-

Initial Charge: To the reactor, add deionized water and sodium bicarbonate (buffer). Begin purging the reactor with nitrogen and continue throughout the polymerization.

-

Surfactant Addition: Add the desired amount of this compound to the reactor and stir until fully dissolved.

-

Initiator Solution: Prepare a fresh solution of potassium persulfate in deionized water.

-

Monomer Emulsion: In a separate vessel, prepare an emulsion of methyl methacrylate in a portion of the this compound solution in water by gentle stirring.

-

Reaction Initiation: Heat the reactor to the desired reaction temperature (e.g., 70-80 °C).

-

Monomer and Initiator Feed: Once the reactor temperature is stable, add a portion of the initiator solution to the reactor. Begin the continuous addition of the monomer emulsion and the remaining initiator solution over a period of 2-4 hours.

-

Polymerization: After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

-

Cooling and Filtration: Cool the reactor to room temperature and filter the resulting polymer latex through a fine mesh to remove any coagulum.

Workflow for Emulsion Polymerization:

Caption: Workflow for Emulsion Polymerization of MMA.

The CMC can be determined by various methods, including surface tensiometry and fluorescence spectroscopy.[6][7] This protocol outlines the surface tension method.

Materials:

-

This compound

-

Deionized water

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)

Procedure:

-

Prepare Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution with varying concentrations of this compound.

-

Surface Tension Measurement: Measure the surface tension of each solution at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration.

-

CMC Determination: The CMC is the concentration at which a sharp break in the curve is observed. Below the CMC, the surface tension decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant.

DLS is a common technique for measuring the hydrodynamic diameter of nanoparticles in a suspension.[8][9][10][11][12]

Materials:

-

Polymer latex sample from Protocol 1

-

Deionized water (filtered)

Equipment:

-

Dynamic Light Scattering (DLS) instrument

Procedure:

-

Sample Preparation: Dilute a small aliquot of the polymer latex with filtered deionized water to a suitable concentration for DLS analysis (typically a slightly turbid solution).

-

Instrument Setup: Set the parameters on the DLS instrument, including the solvent viscosity and refractive index, and the measurement temperature.

-

Measurement: Place the diluted sample in a clean cuvette and insert it into the instrument. Perform the DLS measurement.

-

Data Analysis: The instrument's software will provide the intensity-weighted, volume-weighted, and number-weighted particle size distributions, as well as the polydispersity index (PDI).

Application in Drug Delivery Systems

Emulsion polymerization can be utilized to synthesize polymer nanoparticles for drug delivery applications.[13][14][15][16] this compound, as a non-ionic surfactant, can be advantageous in these systems due to its potential for lower toxicity compared to some ionic surfactants. The resulting polymer nanoparticles can encapsulate hydrophobic drugs within their core.

Logical Relationship for Drug Encapsulation:

Caption: Drug Encapsulation via Emulsion Polymerization.

The surface properties of the nanoparticles, influenced by the choice of surfactant, can affect their interaction with biological systems. Further research is needed to investigate the specific role of this compound in modulating drug release kinetics and cellular uptake of polymer nanoparticles.

Conclusion

This compound shows promise as a non-ionic surfactant for emulsion polymerization, offering potential benefits in terms of stability and biocompatibility. The protocols provided herein offer a starting point for researchers to explore its application. However, it is crucial to experimentally determine key parameters such as the HLB and CMC to optimize polymerization processes and to fully characterize the resulting polymer latexes for their intended applications, particularly in the field of drug delivery.

References

- 1. products.pcc.eu [products.pcc.eu]

- 2. The role of surfactants in the emulsion polymerization process – Indovinya | Leader in the production of surfactants and specialty chemicals [indovinya.indoramaventures.com]

- 3. This compound | C18H36O4 | CID 11255559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. jrhessco.com [jrhessco.com]

- 6. agilent.com [agilent.com]

- 7. justagriculture.in [justagriculture.in]

- 8. azonano.com [azonano.com]

- 9. usp.org [usp.org]

- 10. web.mit.edu [web.mit.edu]

- 11. A basic introduction to Dynamic Light Scattering (DLS) for particle size analysis - Q&A | Malvern Panalytical [malvernpanalytical.com]

- 12. horiba.com [horiba.com]

- 13. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ptacts.uspto.gov [ptacts.uspto.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

Laureth-2 Acetate: A Versatile Solubilizing Agent for Hydrophobic Compounds in Pharmaceutical Research and Development

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The poor aqueous solubility of many active pharmaceutical ingredients (APIs) presents a significant challenge in drug development, often leading to low bioavailability and suboptimal therapeutic efficacy.[1][2] Non-ionic surfactants are widely employed in pharmaceutical formulations to enhance the solubility and dissolution of such hydrophobic compounds.[3][4] Laureth-2 acetate, the ester of Laureth-2 and acetic acid, is a non-ionic surfactant with potential applications as a solubilizing agent.[4] This document provides detailed application notes and experimental protocols for utilizing this compound to improve the solubility of hydrophobic compounds for research and development purposes. While specific quantitative data for this compound in pharmaceutical applications is limited in publicly available literature, the principles and protocols outlined herein provide a robust framework for its evaluation and use.

Introduction to this compound